Ethyl 2-((4-methylphenyl)sulfonamido)-2-(tetrahydrofuran-3-YL)acetate
Description
Properties
Molecular Formula |
C15H21NO5S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 2-[(4-methylphenyl)sulfonylamino]-2-(oxolan-3-yl)acetate |
InChI |
InChI=1S/C15H21NO5S/c1-3-21-15(17)14(12-8-9-20-10-12)16-22(18,19)13-6-4-11(2)5-7-13/h4-7,12,14,16H,3,8-10H2,1-2H3 |
InChI Key |
SAWQIDQTACMGLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCOC1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group undergoes nucleophilic substitution at the sulfur center. Common reagents include alkyl halides and amines under basic conditions:
Example reaction :
Key conditions :
-
Solvents: Dimethylformamide (DMF), acetonitrile
-
Bases: Cesium carbonate, triethylamine
Table 1: Substitution Reaction Examples
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzyl bromide | Benzylsulfonamide derivative | 66 | DMF, Cs₂CO₃, 75°C |
| 4-Methylbenzenesulfonyl chloride | Bis-sulfonamide | 84–93 | DCM, 0°C, Et₃N |
Oxidation Reactions
The tetrahydrofuran ring and ester group are susceptible to oxidation:
Tetrahydrofuran Ring Oxidation
Oxidants like Dess–Martin periodinane (DMP) convert the tetrahydrofuran ring to γ-lactone derivatives:
Ester Oxidation
The ethyl ester can be hydrolyzed to carboxylic acids under acidic/basic conditions:
-
Reagents: HCl (aqueous), NaOH.
Reduction Reactions
The ester group is reduced to primary alcohols using lithium aluminum hydride (LiAlH₄):
-
Solvents: Tetrahydrofuran (THF), diethyl ether
-
Yields: >80% under anhydrous conditions.
Elimination Reactions
The sulfonamide group facilitates β-elimination under strong basic conditions, producing alkenes:
-
Solvents: Dimethyl sulfoxide (DMSO)
-
Temperature: 100–120°C.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to carboxylic acids:
-
Acidic conditions: H₂SO₄, HCl
-
Basic conditions: NaOH, KOH.
Sulfonamide Hydrolysis
Under extreme conditions (e.g., concentrated H₂SO₄), the sulfonamide group hydrolyzes to sulfonic acids:
-
Requires prolonged heating (>6 hours).
Ring-Opening Reactions
The tetrahydrofuran ring undergoes acid-catalyzed ring-opening to form diols:
Functionalization via Click Chemistry
The compound’s azide derivatives participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The compound’s key functional groups—sulfonamido, tetrahydrofuran, and ethyl ester—are shared with several analogs. Below is a comparative analysis:
Functional Group Impact on Properties
Sulfonamido vs. Thio/Sulfonyl Groups
- The target’s sulfonamido group (-SO₂NH-) enables hydrogen bonding, enhancing solubility and target binding compared to thioether (-S-) analogs (e.g., ), which may exhibit higher hydrophobicity and altered reactivity . Sulfonylureas () demonstrate agrochemical applications, highlighting the versatility of sulfonamido groups in diverse contexts .
Tetrahydrofuran vs. Other Ring Systems
- The THF ring (5-membered, saturated) in the target compound contrasts with benzofuran (aromatic, ) and tetrahydropyran (6-membered, ). Benzofuran derivatives () exhibit pharmacological activities, suggesting the target’s THF moiety could modulate similar pathways with improved stability .
Ester Group Variations
Pharmacological and Metabolic Considerations
- Metabolism : The THF group in the target compound may follow metabolic pathways similar to tetrahydrofurfuryl acrylate (), yielding tetrahydrofurfuryl alcohol, a common metabolite .
- Bioactivity : Benzofuran-containing compounds () show antimicrobial and antitumor activities, suggesting the target’s THF ring could be optimized for similar endpoints with reduced toxicity .
Q & A
Basic Questions
Q. What synthetic routes are typically employed to prepare Ethyl 2-((4-methylphenyl)sulfonamido)-2-(tetrahydrofuran-3-YL)acetate?
- Methodology : The synthesis involves two key steps: (1) sulfonamide formation by reacting a primary amine (e.g., tetrahydrofuran-3-amine derivatives) with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), and (2) esterification of the resulting sulfonamide using ethyl chloroacetate or coupling via carbodiimide-mediated reactions. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products .
- Validation : Intermediate characterization via H/C NMR and mass spectrometry ensures correct functional group incorporation.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify sulfonamido (–SONH–) and ester (–COOEt) groups. The tetrahydrofuran ring’s stereochemistry is inferred from coupling constants (e.g., axial/equatorial protons).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .
- Quality Control : Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
Advanced Research Questions
Q. How can stereochemical outcomes of the tetrahydrofuran-3-YL moiety be controlled during synthesis?
- Methodology :
- Chiral Pool Synthesis : Use enantiopure tetrahydrofuran-3-amine precursors derived from natural sources (e.g., sugars).
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) in key cyclization steps to induce desired stereochemistry.
- Crystallographic Validation : Single-crystal X-ray diffraction confirms spatial arrangement and enantiomeric excess .
- Challenges : Competing epimerization during sulfonamide formation requires low-temperature conditions (<0°C) and inert atmospheres.
Q. How do researchers resolve contradictions in bioactivity data across different studies?
- Methodology :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables.
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., varying substituents on the phenyl or tetrahydrofuran ring) to identify critical pharmacophores.
- Molecular Docking : Predict binding modes to target proteins (e.g., bacterial enzymes or cancer-related kinases) using software like AutoDock Vina, guided by crystallographic data from related sulfonamide derivatives .
Q. What strategies address discrepancies between theoretical and experimental NMR data?
- Methodology :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts for comparison with experimental values.
- Isotopic Labeling : N-labeled sulfonamides clarify nitrogen-centered coupling patterns .
Q. How can reaction yields be improved for large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Optimize parameters (e.g., solvent ratio, catalyst loading) using response surface methodology.
- Flow Chemistry : Continuous reactors enhance heat/mass transfer and reduce side reactions in esterification steps.
- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Data Analysis and Contradictions
Q. How to interpret conflicting solubility profiles in polar vs. non-polar solvents?
- Methodology :
- Hansen Solubility Parameters : Calculate δ, δ, and δ values to predict compatibility.
- Co-solvency Studies : Test binary solvent systems (e.g., DMSO/THF) to enhance solubility for biological assays.
- Thermodynamic Analysis : Measure melting points and enthalpy of dissolution via DSC to correlate crystallinity with solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
